(2S,4S)-2-amino-5-[(R)-[(3R,4S,7S,10S,11R)-4-(carboxymethylcarbamoyl)-3-ethyl-11,15-dihydroxy-3,7-dimethyl-10-(methylamino)-6,9-dioxo-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-13-yl]sulfinyl]-4-hydroxypentanoic acid
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Overview
Description
(2S,4S)-2-amino-5-[(R)-[(3R,4S,7S,10S,11R)-4-(carboxymethylcarbamoyl)-3-ethyl-11,15-dihydroxy-3,7-dimethyl-10-(methylamino)-6,9-dioxo-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-13-yl]sulfinyl]-4-hydroxypentanoic acid is a natural product found in Ustilaginoidea virens with data available.
Scientific Research Applications
Synthesis and Chemical Transformations
Penicillin Derivatives : Research has focused on the transformation of penicillin derivatives into various complex organic structures. These transformations involve the preparation of compounds like methyl 2-((1S,5R)-3-benzyl-7-oxo-4-oxa-2,6-diazabicyclo(3.2.0)hept-2-en-6-yl)-3-methylbut-2-enoate and their further conversion into different chemical forms through reactions like oxidation, rearrangement, and isomerization (Stoodley & Watson, 1975).
Conversion into Penicillamines : Another aspect of research has been the conversion of penicillin-derived thietan-2-ones into D- and L-2-methylpenicillamines. These conversions play a significant role in understanding the chemical behaviors and potential applications of these compounds in various fields (Crilley & Stoodley, 1984).
Degradation Mechanisms : Studies have also been conducted on the degradation mechanisms of benzylpenicillinic and phenoxymethylpenicillinic acid, which help in understanding the stability and reactivity of these compounds (Stoodley & Whitehouse, 1974).
Synthesis of Amino Acids : There has been significant research in the facile synthesis of amino acids like (2S,3R)-3-amino-2-hydroxycarboxylic acids. These are key components in complex organic molecules like amastatin and bestatin, which have broader implications in biochemical research (Ishibuchi et al., 1992).
Renin Inhibitors : The compound has been involved in the design of angiotensinogen transition-state analogues containing novel acids. These studies contribute to the development of potent inhibitors for enzymes like renin, which are crucial in medical research (Thaisrivongs et al., 1987).
Properties
Molecular Formula |
C26H39N5O12S |
---|---|
Molecular Weight |
645.7 g/mol |
IUPAC Name |
(2S,4S)-2-amino-5-[(R)-[(3R,4S,7S,10S,11R)-4-(carboxymethylcarbamoyl)-3-ethyl-11,15-dihydroxy-3,7-dimethyl-10-(methylamino)-6,9-dioxo-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-13-yl]sulfinyl]-4-hydroxypentanoic acid |
InChI |
InChI=1S/C26H39N5O12S/c1-5-26(3)21(24(39)29-9-18(34)35)31-22(37)11(2)30-23(38)19(28-4)20(36)13-7-16(43-26)15(33)8-17(13)44(42)10-12(32)6-14(27)25(40)41/h7-8,11-12,14,19-21,28,32-33,36H,5-6,9-10,27H2,1-4H3,(H,29,39)(H,30,38)(H,31,37)(H,34,35)(H,40,41)/t11-,12-,14-,19-,20+,21+,26+,44+/m0/s1 |
InChI Key |
BISPUFPESHDUKH-VJFFGYHASA-N |
Isomeric SMILES |
CC[C@@]1([C@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](C2=CC(=C(C=C2[S@](=O)C[C@H](C[C@@H](C(=O)O)N)O)O)O1)O)NC)C)C(=O)NCC(=O)O)C |
Canonical SMILES |
CCC1(C(NC(=O)C(NC(=O)C(C(C2=CC(=C(C=C2S(=O)CC(CC(C(=O)O)N)O)O)O1)O)NC)C)C(=O)NCC(=O)O)C |
Synonyms |
ustiloxin B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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